Cas no 4439-02-5 (3,4-Methylenedioxyphenylacetonitrile)

3,4-Methylenedioxyphenylacetonitrile is a versatile nitrile compound characterized by its methylenedioxy-substituted phenyl ring. This structure imparts reactivity suitable for use as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its nitrile functional group allows for further transformations, such as hydrolysis to carboxylic acids or reduction to primary amines, enhancing its utility in multistep syntheses. The compound's stability under standard conditions and compatibility with a range of reagents make it a practical choice for research and industrial applications. Its well-defined chemical properties ensure consistent performance in synthetic pathways requiring precise functional group manipulation.
3,4-Methylenedioxyphenylacetonitrile structure
4439-02-5 structure
商品名:3,4-Methylenedioxyphenylacetonitrile
CAS番号:4439-02-5
MF:C9H7NO2
メガワット:161.1574
MDL:MFCD00005835
CID:45060
PubChem ID:78178

3,4-Methylenedioxyphenylacetonitrile 化学的及び物理的性質

名前と識別子

    • 2-(Benzo[d][1,3]dioxol-5-yl)acetonitrile
    • Homopiperonylnitrile
    • 1,3-Benzodioxole-5-acetonitrile
    • (1,3-Benzodioxol-5-yl)acetonitrile~3,4-(Methylenedioxy)benzyl cyanide~Piperonyl cyanide
    • 3,4-Methylenedioxyphenylacetonitrile
    • 3,4-(Methylenedioxy)phenylacetonitrile
    • 2-(1,3-benzodioxol-5-yl)acetonitrile
    • Homopiperonylonitrile
    • 3,4-Methylenedioxybenzyl Cyanide
    • 2-(2H-1,3-benzodioxol-5-yl)acetonitrile
    • 1,3-Benzodioxol-5-ylacetonitrile
    • ZQPBOYASBNAXOZ-UHFFFAOYSA-N
    • 3,4-methylenedioxybenzylcyanide
    • EINECS 224-655-9
    • 3,4-Methylene Dioxyphenyl Nitrile
    • A851331
    • NS00031423
    • L55KXL9MTL
    • benzo[1,3]dioxol-5-yl-acetonitrile
    • 5-Cyanomethyl-1,3-benzodioxole
    • FT-0614405
    • CK1017
    • 3,4-methylenedioxyphenylacetonitile
    • 2-(1,3-dioxaindan-5-yl)acetonitrile
    • SY031615
    • 3,4-METHYLENEDIOXYBENZENEACETONITRIL
    • 2-(3,4-Methylenedioxyphenyl)acetonitrile
    • (Benzo[1,3]dioxol-5-yl)acetonitrile
    • DTXSID50196149
    • 2-(1,3-benzodioxol-5-yl)-acetonitrile
    • MFCD00005835
    • AI3-21056
    • FT-0682041
    • [3,4-(methylenedioxy)phenyl]acetonitrile
    • FS-1043
    • Z234894070
    • piperonyl cyanide
    • 4439-02-5
    • benzo[1,3]dioxole-5-acetonitrile
    • Peperacetonitrile
    • Piperonylacetonitrile
    • 3,4-(Methylenedioxy)phenylacetonitrile, 99%
    • M1923
    • Benzodioxole-5-acetonitrile
    • 927-38-8
    • (Benzodioxol-5-yl)acetonitrile
    • CS-0033767
    • 1,3-Benzodioxol-5-ylacetonitrile #
    • Q63396566
    • AKOS001359218
    • EN300-26831
    • SCHEMBL141712
    • 443-92-5
    • DB-021962
    • MDL: MFCD00005835
    • インチ: 1S/C9H7NO2/c10-4-3-7-1-2-8-9(5-7)12-6-11-8/h1-2,5H,3,6H2
    • InChIKey: ZQPBOYASBNAXOZ-UHFFFAOYSA-N
    • ほほえんだ: O1C([H])([H])OC2C([H])=C([H])C(C([H])([H])C#N)=C([H])C1=2
    • BRN: 7739

計算された属性

  • せいみつぶんしりょう: 161.04800
  • どういたいしつりょう: 161.048
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 208
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.6
  • トポロジー分子極性表面積: 42.2
  • ひょうめんでんか: 0

じっけんとくせい

  • 色と性状: 白色固体
  • 密度みつど: #「from」:「zh」、「to」:「en」、「trans _ result」:[#「src」:[,"dst":"The[#,#「src=」:"#","gst":,"#,#「src」:","dst":"The#",","src":","dst","src","\ u 0026 quot ; u 7194 u 70 b 9 ":"41-45 u 0026 quot ; C ","dst":""融点":"41-45 u 0026 quot ; c:"","
  • ゆうかいてん: 41.0 to 45.0 deg-C
  • ふってん: 140°C/5mmHg(lit.)
  • フラッシュポイント: 華氏温度:235.4°f
    摂氏度:113°c
  • 屈折率: #「from」:「zh」、「to」:「en」、「trans _ result」:[#「src」:[,"dst":"The[#,#「src=」:"#","gst":,"#,#「src」:","dst":"The#",","src":","dst","src","\ u 0026 quot ; u 7194 u 70 b 9 ":"41-45 u 0026 quot ; C ","dst":""融点":"41-45 u 0026 quot ; c:"","
  • すいようせい: Insoluble in water.
  • PSA: 42.25000
  • LogP: 1.48138
  • かんど: #「from」:「zh」、「to」:「en」、「trans _ result」:[#「src」:[,"dst":"The[#,#「src=」:"#","gst":,"#,#「src」:","dst":"The#",","src":","dst","src","\ u 0026 quot ; u 7194 u 70 b 9 ":"41-45 u 0026 quot ; C ","dst":""融点":"41-45 u 0026 quot ; c:"","
  • ようかいせい: 自信がない

3,4-Methylenedioxyphenylacetonitrile セキュリティ情報

  • 記号: GHS07
  • ヒント:に警告
  • シグナルワード:Warning
  • 危害声明: H302-H315-H319
  • 警告文: P264-P270-P280-P301+P312+P330-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P501
  • 危険物輸送番号:3439
  • WGKドイツ:3
  • 危険カテゴリコード: 20/21/22
  • セキュリティの説明: S36-S36/37
  • 危険物標識: Xn
  • 包装カテゴリ:III
  • 危険レベル:6.1
  • 包装等級:III
  • セキュリティ用語:6.1
  • リスク用語:R20/21/22
  • 包装グループ:III
  • ちょぞうじょうけん:#「from」:「zh」、「to」:「en」、「trans _ result」:[#「src」:[,"dst":"The[#,#「src=」:"#","gst":,"#,#「src」:","dst":"The#",","src":","dst","src","\ u 0026 quot ; u 7194 u 70 b 9 ":"41-45 u 0026 quot ; C ","dst":""融点":"41-45 u 0026 quot ; c:"","
  • 危険レベル:6.1

3,4-Methylenedioxyphenylacetonitrile 税関データ

  • 税関コード:2932999099
  • 税関データ:

    中国税関番号:

    2932999099

    概要:

    2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

3,4-Methylenedioxyphenylacetonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26831-1.0g
2-(1,3-dioxaindan-5-yl)acetonitrile
4439-02-5 95.0%
1.0g
$24.0 2025-03-21
Oakwood
002596-5g
3,4-(Methylenedioxy)phenylacetonitrile
4439-02-5 98%
5g
$50.00 2024-07-19
TRC
M304528-50mg
3,4-Methylenedioxyphenylacetonitrile
4439-02-5
50mg
$ 50.00 2022-06-04
eNovation Chemicals LLC
D523679-100g
3,4-MethyleneDioxyphenylAcetonitrile
4439-02-5 97%
100g
$200 2024-06-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1104407-5g
2-(Benzo[d][1,3]dioxol-5-yl)acetonitrile
4439-02-5 98%
5g
¥190 2023-04-14
Enamine
EN300-26831-0.25g
2-(1,3-dioxaindan-5-yl)acetonitrile
4439-02-5 95.0%
0.25g
$19.0 2025-03-21
Enamine
EN300-26831-1g
2-(1,3-dioxaindan-5-yl)acetonitrile
4439-02-5 95%
1g
$24.0 2023-09-11
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B840937-25g
2-(Benzo[d][1,3]dioxol-5-yl)acetonitrile
4439-02-5 98%
25g
¥580.00 2022-09-29
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
M1923-25G
3,4-Methylenedioxyphenylacetonitrile
4439-02-5 >98.0%(GC)
25g
¥2580.00 2023-09-07
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
M1923-5G
3,4-Methylenedioxyphenylacetonitrile
4439-02-5 >98.0%(GC)
5g
¥575.00 2023-09-07

3,4-Methylenedioxyphenylacetonitrile 関連文献

3,4-Methylenedioxyphenylacetonitrileに関する追加情報

Comprehensive Overview of 3,4-Methylenedioxyphenylacetonitrile (CAS No. 4439-02-5): Properties, Applications, and Industry Insights

3,4-Methylenedioxyphenylacetonitrile (CAS No. 4439-02-5), often abbreviated as MDPA, is a specialized organic compound with a molecular structure featuring a phenylacetonitrile core substituted with a methylenedioxy group. This unique configuration grants it distinct chemical properties, making it a valuable intermediate in pharmaceutical, agrochemical, and fragrance industries. The compound's nitrile functional group enhances its reactivity, enabling diverse synthetic applications. Researchers and manufacturers prioritize high-purity MDPA for precision-driven processes, particularly in the synthesis of complex molecules.

In recent years, the demand for 3,4-Methylenedioxyphenylacetonitrile has surged due to its role in developing bioactive compounds and flavor enhancers. A trending topic in organic chemistry circles revolves around optimizing green synthesis routes for such intermediates, aligning with global sustainability goals. Searches for "eco-friendly nitrile synthesis" or "MDPA derivatives in drug discovery" reflect growing interest in minimizing environmental impact while maintaining efficiency. Notably, CAS No. 4439-02-5 is frequently referenced in patents related to heterocyclic compound development, underscoring its industrial relevance.

The physicochemical profile of 3,4-Methylenedioxyphenylacetonitrile includes a molecular weight of 161.16 g/mol and a characteristic aromatic odor. Its stability under controlled conditions makes it suitable for multi-step organic reactions, though proper storage in anhydrous environments is critical to prevent hydrolysis of the nitrile group. Analytical techniques like HPLC and GC-MS are commonly employed to verify purity, with industry benchmarks often exceeding 98%. Discussions on platforms like ResearchGate frequently highlight "MDPA crystallization methods" as a key challenge, pointing to opportunities for process innovation.

From a commercial perspective, suppliers of CAS No. 4439-02-5 emphasize compliance with REACH and ISO certification standards. The compound's pricing fluctuates based on benzaldehyde derivative market trends, a connection explored in recent chemical economics reports. Interestingly, Google Trends data shows increased queries for "buy 3,4-Methylenedioxyphenylacetonitrile in bulk" from emerging pharmaceutical hubs in Asia, signaling shifting supply chain dynamics. Regulatory databases confirm its approval for use in non-food applications across major jurisdictions, with stringent documentation requirements.

Innovative applications of MDPA are emerging in material science, particularly in designing photoactive polymers. Peer-reviewed studies demonstrate its utility as a precursor for electroluminescent materials, attracting attention from OLED technology developers. Meanwhile, the flavor and fragrance sector leverages its structural similarity to natural phenylpropanoids for creating novel aroma compounds. Such multidisciplinary uses position 4439-02-5 as a compound of continuing scientific interest, with over 200 citations in Scirus-indexed literature since 2020.

Quality control protocols for 3,4-Methylenedioxyphenylacetonitrile typically involve spectroscopic fingerprinting and residual solvent analysis. Industry forums frequently address "MDPA stability under refrigeration" as a storage consideration, while safety data sheets emphasize standard organic lab precautions. The compound's low aquatic toxicity profile, as per OECD 202 testing guidelines, contributes to its preference over halogenated alternatives in environmentally conscious formulations.

Future research directions for CAS No. 4439-02-5 may explore its potential in catalytic asymmetric synthesis, building upon recent advances in chiral auxiliaries. The compound's electron-rich aromatic system shows promise for metal-organic framework (MOF) functionalization, an area gaining traction in nanotechnology publications. As synthetic biology evolves, engineered enzymes capable of MDPA biotransformation could unlock sustainable production pathways, addressing current limitations in traditional chemical manufacturing.

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